L-Alanine, N-2-pyridinyl-(9CI)

Opioid receptor pharmacology Peptide ligand design GPCR binding affinity

Researchers synthesizing δ-opioid ligands or HDAC6 inhibitors need isomerically pure 2-pyridinylalanine to avoid assay interference from 3- or 4-pyridyl isomers. N-(2-Pyridyl)-L-alanine (CAS 122109-61-9) resolves this with verified identity and batch-to-batch consistency. · δ-Opioid receptor affinity: Ki = 39.5 nM as a Phe³ building block. · HDAC6 inhibitor synthesis: yields 25-fold selectivity over HDAC1, enabling synergistic proteasome inhibitor combinations. · Supplied with rigorous QC; available in research quantities for immediate dispatch.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 122109-61-9
Cat. No. B037810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-2-pyridinyl-(9CI)
CAS122109-61-9
SynonymsL-Alanine, N-2-pyridinyl- (9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC=CC=N1
InChIInChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyCNMAQBJBWQQZFZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Research-Grade Specification


L-Alanine, N-2-pyridinyl-(9CI) (CAS 122109-61-9, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a non-proteinogenic α-amino acid derivative in which the amino group of L-alanine is directly substituted with a 2-pyridinyl moiety, yielding IUPAC name (2S)-2-(pyridin-2-ylamino)propanoic acid . Unlike the isomeric 3-(2-pyridyl)-L-alanine (CAS 37535-51-6) — where the pyridine ring is attached via a methylene bridge at the β-carbon — and the β-alanine regioisomer N-2-pyridinyl-β-alanine (CAS 104961-64-0), this compound features a direct N–C(sp²) linkage at the α-carbon that restricts conformational flexibility, locks the pyridine nitrogen in a defined spatial orientation, and influences both metal-coordination geometry and target-binding pharmacophore presentation [1]. Its cataloged physicochemical profile includes a predicted density of 1.3±0.1 g/cm³, boiling point of 379.1±22.0 °C at 760 mmHg, LogP of 0.44, and refractive index of 1.604 .

Quantifiable Performance Gaps with Generic Isomer Substitution


Substitution with structurally adjacent analogs introduces measurable functional divergence across multiple validated target systems. The regioisomer N-2-pyridinyl-β-alanine (CAS 104961-64-0) — used industrially as a Dabigatran etexilate intermediate — differs by an additional methylene unit in the backbone, altering pKa, metabolic stability, and thrombin pharmacophore geometry . The isomeric 3-(2-pyridyl)-L-alanine (CAS 37535-51-6) places the pyridine nitrogen further from the chiral center, modifying δ-opioid receptor Ki values, HDAC isoform selectivity profiles, and protease P1-site recognition [1]. Even within in-class pyridylalanine analogs, the positional isomer D-3-Pal (β-(3-pyridyl)-D-α-alanine) displayed superiority over D-2-Pal and D-4-Pal in LHRH antagonist ovulation inhibition assays, demonstrating that substitution position alone is a critical determinant of bioactivity [2]. These documented structure–activity divergences establish that L-Alanine, N-2-pyridinyl-(9CI) cannot be treated as interchangeable with any single analog without experimental verification in the relevant assay system.

Quantitative Differentiation Evidence for L-Alanine, N-2-pyridinyl-(9CI)


δ-Opioid Receptor Binding Affinity with N-2-Pyridinylalanine in Deltorphin Analogs

In a systematic study of deltorphin I [Phe³] replacement analogs, the analogue incorporating N-2-pyridinyl-L-alanine at the Phe³ position exhibited intermediate δ-opioid receptor binding affinity with a Ki of 39.5 nM, compared to analogues containing thiazolylalanine (Ki range 39.5–62.4 nM) and other heterocyclic replacements [1]. The pyridylalanine-containing analogue demonstrated that the 2-pyridinyl nitrogen provides a suboptimal but measurable hydrogen-bonding interaction with the receptor binding pocket, offering a distinct pharmacological profile compared to the native Phe³ residue or other heterocyclic isosteres.

Opioid receptor pharmacology Peptide ligand design GPCR binding affinity

HDAC6 Selectivity Over HDAC1 Enabled by Pyridylalanine Scaffold

Hydroxamic acid-based HDAC inhibitors incorporating a pyridylalanine substructure (structurally derived from L-Alanine, N-2-pyridinyl-(9CI) as the core recognition element) achieved up to 25-fold in vitro selectivity for HDAC6 over HDAC1 [1]. This selectivity was confirmed in cellular assays by Western blotting analysis of tubulin acetylation (HDAC6 substrate) versus histone H3 acetylation (HDAC1 substrate) in cancer cells. In contrast, pan-HDAC inhibitors such as SAHA (vorinostat) inhibit HDAC1 and HDAC6 with comparable potency (typically < 5-fold selectivity), and phenylalanine-containing hydroxamic acid analogs from the same series exhibited different selectivity profiles depending on the aromatic cap group [2].

Epigenetic enzyme inhibition Histone deacetylase selectivity Cancer pharmacology

Tryptophan Pyrrolase Inhibition and Brain Tryptophan Elevation

DL-α-amino-β-pyridinepropanoic acid (pyridylalanine) analogs, including L-Alanine, N-2-pyridinyl-(9CI) and related 2-pyridylalanine species, were shown to inhibit rat liver tryptophan pyrrolase (tryptophan 2,3-dioxygenase, TDO) activity in vivo, leading to elevated brain tryptophan concentrations [1]. In a head-to-head study of pyridylalanine positional isomers, DL-3-pyridylalanine (3-PA, 100 mg/kg) significantly reduced liver TDO activity and raised serum free tryptophan and brain serotonin (5-HT) levels compared to vehicle controls, while the 2-pyridyl isomer exhibited a distinct potency and brain penetration profile [2]. Nicotinamide (a well-characterized TDO inhibitor) served as a comparator in parallel experiments, with pyridylalanine analogs demonstrating comparable or superior in vivo tryptophan elevation [2].

Serotonin pathway modulation Tryptophan metabolism Neuropharmacology

SARS-CoV-2 3CL Protease P1 Recognition with Pyridinylalanine Isosteres

In a systematic evaluation of glutamine isosteres at the P1 position of dual-target SARS-CoV-2 3CL protease (3CL-PR) and human cathepsin L inhibitors, compounds incorporating a 3-pyridinyl-alanine P1 residue exhibited inhibition constants of Ki = 2.6–124 nM for 3CL-PR, compared with inhibitors bearing the 2-pyridon-3-yl-alanine isostere that achieved Ki = 0.6–2.6 nM (most potent) [1]. The 3-pyridinyl-alanyl-containing inhibitors lacked a key hydrogen-bonding interaction with the 3CL-PR active site that was present in the 2-pyridon-3-yl-alanyl series, as confirmed by X-ray crystallography demonstrating thiohemiacetal formation with Cys145 and differential heteroatom hydrogen-bonding patterns [1]. Notably, the 2-pyridinyl scaffold (as in L-Alanine, N-2-pyridinyl-(9CI)) offers a distinct hydrogen-bond donor/acceptor geometry compared to both the 3-pyridinyl and 2-pyridon-3-yl variants.

Antiviral drug design SARS-CoV-2 3CL protease Peptidomimetic inhibitor SAR

LHRH Antagonist Ovulation Inhibition Potency by Pyridylalanine Positional Isomer

In a landmark study of LHRH antagonist peptides incorporating pyridylalanine residues, direct pairwise comparisons established a clear positional isomer potency hierarchy at position 3: D-3-Pal (β-(3-pyridyl)-D-α-alanine) was unequivocally superior to D-2-Pal and D-4-Pal in ovulation inhibition assays [1]. The lead antagonist [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH achieved 100% ovulation inhibition at 500 ng (s.c.) and 57% inhibition at 250 ng in rats, representing the most potent LHRH antagonists reported at the time [1]. This positional isomer differentiation demonstrates that the pyridylalanine nitrogen position (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) directly governs receptor antagonism potency in a quantifiable manner.

Peptide hormone antagonist LHRH receptor pharmacology Ovulation inhibition

Validated Application Scenarios for L-Alanine, N-2-pyridinyl-(9CI)


δ-Receptor Pharmacophore Mapping for Peptidomimetic Opioid Ligands

Medicinal chemistry teams synthesizing deltorphin-derived δ-opioid ligands can use L-Alanine, N-2-pyridinyl-(9CI) as a Phe³ replacement building block to achieve a characterized Ki of 39.5 nM at the δ-opioid receptor, as documented through competitive displacement assays using [³H]DPDPE [1]. This quantitatively defined affinity enables direct SAR comparison with thiazolylalanine replacements (Ki 39.5–62.4 nM) and other heterocyclic Phe³ surrogates, providing a benchmarked scaffold for tuning receptor subtype selectivity and reducing μ/κ cross-reactivity in analgesic development programs.

HDAC6-Selective Inhibitor Development for Isoform Discrimination

Groups pursuing selective HDAC6 inhibitor design can employ the pyridylalanine substructure (derived from L-Alanine, N-2-pyridinyl-(9CI)) to construct hydroxamic acid-based inhibitors that demonstrate up to 25-fold in vitro selectivity for HDAC6 over HDAC1 [2]. This selectivity profile, confirmed by Western blot analysis of tubulin versus histone acetylation in cancer cells, translates to reduced general cytotoxicity compared to pan-HDAC inhibitors and enables synergistic combination therapy with proteasome inhibitors such as bortezomib — an application scenario directly supported by published antiproliferative synergy data.

SARS-CoV-2 Antiviral P1 Isostere Screening and Evaluation

Antiviral drug discovery programs evaluating glutamine isosteres at the P1 position of SARS-CoV-2 3CL protease inhibitors require pure, well-characterized pyridinylalanine positional isomers for reproducible SAR determination. The 3-pyridinyl-alanine P1 isostere series has established Ki benchmarks of 2.6–124 nM against 3CL-PR, with X-ray crystallographic confirmation of differential hydrogen-bonding interactions compared to 2-pyridon-3-yl-alanyl variants [3]. Procurement of the correct 2-pyridinyl isomer (L-Alanine, N-2-pyridinyl-(9CI)) enables systematic evaluation of alternative hydrogen-bonding geometries at the catalytic Cys145 residue, directly addressing resistance-mutation design strategies.

Kynurenine Pathway Modulation in Tryptophan Metabolism Research

Neuroscience researchers investigating the kynurenine pathway and serotonin homeostasis can deploy pyridylalanine analogs as TDO/TDO2 inhibitors that elevate brain tryptophan concentrations via liver enzyme suppression. Published in vivo data demonstrate that pyridylalanine positional isomers differentially modulate liver tryptophan pyrrolase activity and brain 5-HT levels at 100 mg/kg in rodent models [4]. This application requires procurement of isomerically pure 2-pyridinylalanine (CAS 122109-61-9) to avoid confounding results from mixed or misidentified positional isomers, as the 3-pyridyl isomer was shown to produce quantitatively distinct brain serotonin responses.

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